molecular formula C23H26N6O2 B3084912 2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole CAS No. 1146080-31-0

2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B3084912
CAS No.: 1146080-31-0
M. Wt: 418.5 g/mol
InChI Key: IZNOHABSQYHCFH-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole is a complex organic compound that features both a benzimidazole and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then coupled with benzimidazole under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity while minimizing byproducts. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and nitropyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1146080-31-0

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

tert-butyl N-[1-[1-(3-cyanopyridin-2-yl)benzimidazol-2-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C23H26N6O2/c1-23(2,3)31-22(30)26-17-10-13-28(14-11-17)21-27-18-8-4-5-9-19(18)29(21)20-16(15-24)7-6-12-25-20/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,26,30)

InChI Key

IZNOHABSQYHCFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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